

# 1-Bromo-2-cyclohexylbenzene molecular weight and formula

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## Compound of Interest

Compound Name: 1-Bromo-2-cyclohexylbenzene

Cat. No.: B1337486

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## In-Depth Technical Guide: 1-Bromo-2-cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**1-Bromo-2-cyclohexylbenzene** is an aromatic organic compound with the chemical formula  $C_{12}H_{15}Br$ .<sup>[1][2]</sup> Its molecular structure, featuring a bromine atom and a cyclohexyl group attached to adjacent carbon atoms of a benzene ring, makes it a valuable intermediate in organic synthesis. Particularly in the realm of drug discovery and development, this compound serves as a versatile precursor for the synthesis of more complex molecules, especially biaryl compounds, which are prevalent in many pharmaceutical agents.<sup>[3][4]</sup> This guide provides a comprehensive overview of the key molecular properties of **1-Bromo-2-cyclohexylbenzene**, a detailed experimental protocol for its application in forming a Grignard reagent, and a visual representation of the experimental workflow.

### Core Molecular and Physical Properties

A clear understanding of the fundamental physicochemical properties of **1-Bromo-2-cyclohexylbenzene** is essential for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C12H15Br	[1][2]
Molecular Weight	239.15 g/mol	[1][2]
CAS Number	59734-92-8	[1][2]
Appearance	Clear, colorless liquid	[5]
Assay (GC)	≥96.0%	[5]
Refractive Index	1.5590-1.5640 @ 20°C	[5]

## Experimental Protocol: Grignard Reagent Formation

The formation of a Grignard reagent from **1-Bromo-2-cyclohexylbenzene** is a foundational reaction that opens the door to a multitude of subsequent carbon-carbon bond-forming reactions, which are critical in the synthesis of potential drug candidates. The following protocol is a detailed methodology for this transformation, adapted from established procedures for aryl bromides.

**Objective:** To prepare the Grignard reagent, (2-cyclohexylphenyl)magnesium bromide, from **1-Bromo-2-cyclohexylbenzene**.

**Materials:**

- **1-Bromo-2-cyclohexylbenzene**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (a small crystal for activation)
- Nitrogen or Argon gas (for inert atmosphere)
- Standard Schlenk line or glovebox equipment

**Equipment:**

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Syringes and needles

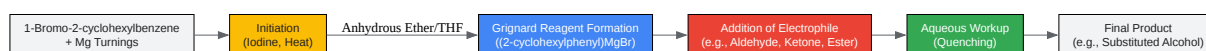
Procedure:

- **Apparatus Setup:** All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture. The setup consists of a three-necked flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum for reagent addition via syringe.
- **Magnesium Activation:** Place magnesium turnings (1.2 equivalents relative to the aryl bromide) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimates and coats the magnesium, giving it a purplish-brown appearance. This process helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.
- **Initiation of Reaction:** Add a small volume of anhydrous ether or THF to the flask, just enough to cover the magnesium turnings. Prepare a solution of **1-Bromo-2-cyclohexylbenzene** (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small portion (approximately 10%) of the **1-Bromo-2-cyclohexylbenzene** solution to the magnesium suspension. The reaction is typically initiated by gentle warming. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing of the solvent.
- **Formation of the Grignard Reagent:** Once the reaction has started, add the remaining **1-Bromo-2-cyclohexylbenzene** solution dropwise from the funnel at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction.

- **Completion of the Reaction:** After the addition is complete, continue to stir the reaction mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is indicated by the consumption of the magnesium turnings.
- **Use of the Grignard Reagent:** The resulting grey to brownish solution of (2-cyclohexylphenyl)magnesium bromide is not isolated but is used directly in the next synthetic step. The concentration of the Grignard reagent can be determined by titration if required for precise stoichiometric control in subsequent reactions.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Grignard reagent formation from **1-Bromo-2-cyclohexylbenzene** and its subsequent reaction with a generic electrophile, a common sequence in the synthesis of pharmaceutical intermediates.



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Caption: Workflow for Grignard reagent synthesis and reaction.

## Applications in Drug Development

**1-Bromo-2-cyclohexylbenzene** is a key starting material for the synthesis of biaryl scaffolds. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The ability to form a Grignard reagent or undergo other organometallic transformations (such as lithium-halogen exchange) allows for the coupling of the 2-cyclohexylphenyl moiety with other aromatic or heterocyclic systems.[6] This is a powerful strategy for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The steric bulk of the cyclohexyl group can also be exploited to influence the conformation of the resulting biaryl compounds, which can be critical for achieving selective binding to biological targets. While there is no widely reported direct biological activity or involvement in specific signaling pathways for **1-Bromo-2-**

**cyclohexylbenzene** itself, its importance lies in its role as a versatile building block for creating molecules with potential therapeutic applications.

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